molecular formula C7H9F3O B1453894 1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol CAS No. 1248355-50-1

1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B1453894
CAS No.: 1248355-50-1
M. Wt: 166.14 g/mol
InChI Key: UWQPWKGYWCLOQO-UHFFFAOYSA-N
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Description

1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by a cyclopentene ring attached to a trifluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of cyclopentene with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

Scientific Research Applications

1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in enzymes or receptors. This interaction can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

    1-(Cyclopent-1-en-1-yl)ethanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2,2,2-Trifluoroethanol: Lacks the cyclopentene ring, leading to distinct reactivity and applications.

Uniqueness: 1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of both the cyclopentene ring and the trifluoromethyl group. This combination imparts unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-(cyclopenten-1-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O/c8-7(9,10)6(11)5-3-1-2-4-5/h3,6,11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQPWKGYWCLOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 2
1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 3
1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 4
1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 5
1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 6
1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol

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